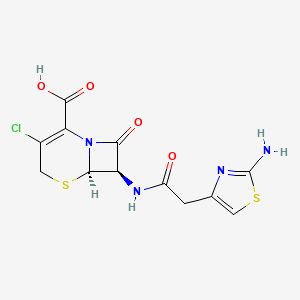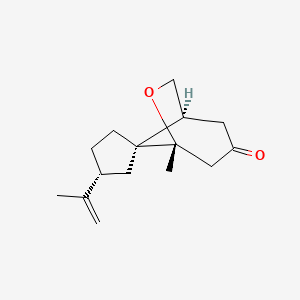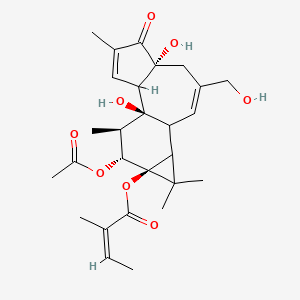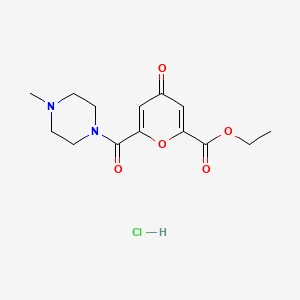
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its structure includes a cephem nucleus, which is a characteristic feature of cephalosporins, and a thiazole ring, which contributes to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic compounds. One common method involves the condensation of 2-amino-4-thiazoleacetic acid with a cephem derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using a chemoenzymatic process. This method combines chemical synthesis with enzymatic reactions to achieve high yields and purity. For example, the use of immobilized penicillin acylase enzyme can enhance the efficiency of the process by selectively cleaving specific protecting groups .
化学反应分析
Types of Reactions
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially altering the compound’s antibacterial activity.
Reduction: Reduction reactions can affect the cephem nucleus, leading to changes in the compound’s stability.
Substitution: Halogen substitution reactions can occur at the chloro group, resulting in derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
科学研究应用
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It is used in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is utilized in the production of antibacterial coatings and materials.
作用机制
The mechanism of action of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
相似化合物的比较
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a cephem nucleus, which provides a distinct spectrum of antibacterial activity and stability compared to other cephalosporins .
属性
CAS 编号 |
110425-20-2 |
|---|---|
分子式 |
C12H11ClN4O4S2 |
分子量 |
374.8 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClN4O4S2/c13-5-3-22-10-7(9(19)17(10)8(5)11(20)21)16-6(18)1-4-2-23-12(14)15-4/h2,7,10H,1,3H2,(H2,14,15)(H,16,18)(H,20,21)/t7-,10-/m1/s1 |
InChI 键 |
FXNJFBGXXJAMQB-GMSGAONNSA-N |
手性 SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
